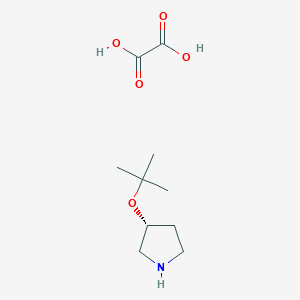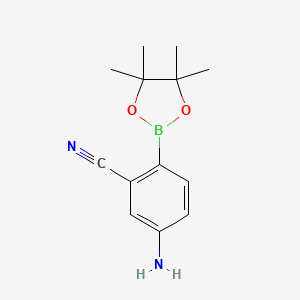
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H17BN2O2 . It is a powder in physical form . The compound is also known by other synonyms such as 5-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile .
Molecular Structure Analysis
The InChI code for 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is 1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7H,16H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a powder . Its molecular weight is 244.1 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be found in specialized chemical databases or literature.
Scientific Research Applications
Synthesis and Structural Analysis
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and related compounds have been synthesized and characterized for their structural properties. Wu et al. (2021) synthesized 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and analyzed its structure using spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction. DFT calculations were performed to compare spectroscopic data and molecular structures, indicating consistency between DFT-optimized structures and X-ray diffraction results Wu et al., 2021.
Boronate Ester Fluorescence Probes
Lampard et al. (2018) developed a series of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes include various derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating different fluorescence responses to H2O2. The study highlighted the importance of electron-withdrawing or electron-donating groups in these systems for efficient fluorescence signaling Lampard et al., 2018.
Enantioselective Sensing of Amino Acids
Zhu et al. (2020) integrated amino acid oxidase with a photoresponsive probe for fast and quantitative readout of amino acid enantiomers. The study utilized aromatic boronic ester-based probes for sensitive fluorescence and colorimetric response to hydrogen peroxide, reflecting the enantiomeric content of amino acids. This approach demonstrated high enantioselectivity and broad applicability, benefiting from the specificity of enzyme-catalyzed reactions Zhu et al., 2020.
Antimicrobial Activity
El-Meguid (2014) synthesized compounds containing benzoimidazole moiety, including derivatives with 4-(5-benzoyl-benzoimidazol-2) incorporated into different amino acids. These compounds were evaluated for their antimicrobial activities, demonstrating significant effectiveness against various bacteria and fungi. The study highlighted the biological relevance of compounds containing 5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile structures in antimicrobial applications El-Meguid, 2014.
Safety And Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUBORUZDYTZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




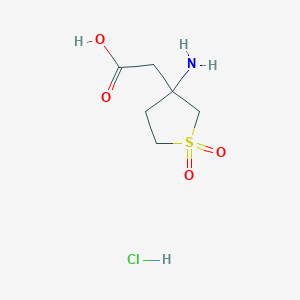



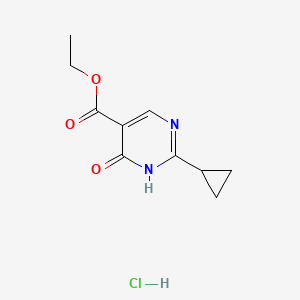

![[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride](/img/structure/B1379478.png)
![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1379482.png)
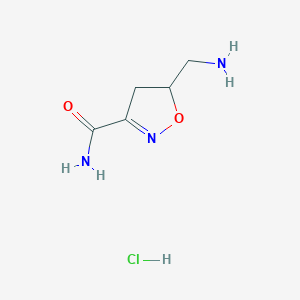
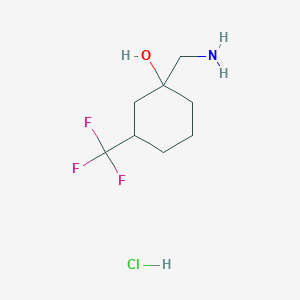
amine hydrochloride](/img/structure/B1379487.png)
